

# Synthesis of 2-Chloro-3,5-dinitropyridine: Application Notes and Protocols

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## Compound of Interest

Compound Name: **3,5-Dinitropyridine**

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This document provides a detailed protocol for the synthesis of 2-chloro-**3,5-dinitropyridine**, a key intermediate in the development of various heterocyclic compounds.[\[1\]](#) The synthesis is a two-step process commencing with the dinitration of 2-hydroxypyridine, followed by a chlorination reaction.

## Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 2-chloro-**3,5-dinitropyridine**.

Step	Reaction	Starting Material	Product	Reagents	Temperature (°C)	Time (h)	Yield (%)
1	Dinitration	2-Hydroxypyridine	2-Hydroxy-3,5-dinitropyridine	Fuming Nitric Acid, Concentrated Sulfuric Acid	85	3	63.7
2	Chlorination	2-Hydroxy-3,5-dinitropyridine	2-Chloro-3,5-dinitropyridine	Phosphorus Oxychloride ( $\text{POCl}_3$ )	100-110	4	~90 (Typical)

## Experimental Protocols

### Step 1: Synthesis of 2-Hydroxy-3,5-dinitropyridine

This protocol is adapted from a patented procedure for the dinitration of 2-hydroxypyridine.[\[2\]](#)

#### Materials:

- 2-Hydroxypyridine
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid
- 40% Sodium Hydroxide solution
- Ice
- Deionized Water

#### Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Thermometer
- Magnetic stirrer with heating mantle
- Beakers
- Büchner funnel and filter flask
- Drying oven

**Procedure:**

- In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 24.0 g of 2-hydroxypyridine in 120 g of concentrated sulfuric acid.
- Prepare a nitrating mixture by carefully combining 101 g of fuming nitric acid and 120 g of concentrated sulfuric acid.
- Slowly add the nitrating mixture to the 2-hydroxypyridine solution via the dropping funnel while maintaining the reaction temperature at 85°C.
- After the addition is complete, continue stirring the mixture at 85°C for 3 hours.[\[2\]](#)
- Cool the reaction mixture to room temperature and then carefully pour it into 500 g of ice with constant stirring.
- Neutralize the acidic solution to a pH of 6 by slowly adding approximately 800 g of a 40% aqueous sodium hydroxide solution. This will cause the product to precipitate.
- Collect the precipitated crystals by vacuum filtration.
- Transfer the crude product to a beaker containing 600 g of water and heat to 70°C while stirring.

- Cool the suspension to 25°C, filter the purified crystals, and wash them with 100 g of cold water.
- Dry the final product, **2-hydroxy-3,5-dinitropyridine**, in an oven. The expected yield is approximately 31 g (63.7%).[\[2\]](#)

## Step 2: Synthesis of 2-Chloro-3,5-dinitropyridine

This protocol is based on general procedures for the chlorination of hydroxypyridines using phosphorus oxychloride.[\[3\]](#)[\[4\]](#)

### Materials:

- 2-Hydroxy-**3,5-dinitropyridine**
- Phosphorus Oxychloride (POCl<sub>3</sub>)
- Ice
- Deionized Water

### Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Beakers
- Büchner funnel and filter flask
- Drying apparatus

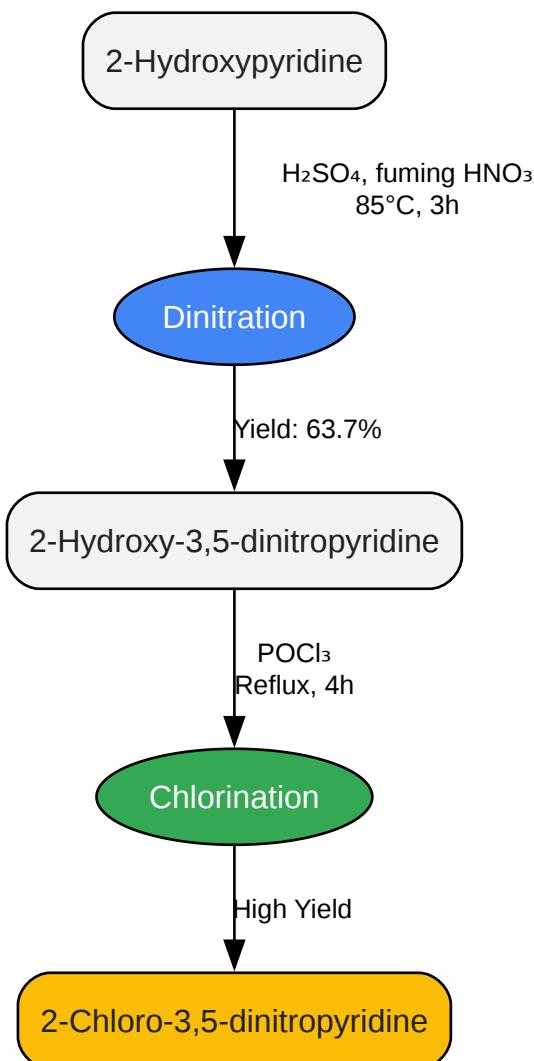
### Procedure:

- Place the dried 2-hydroxy-**3,5-dinitropyridine** from Step 1 into a round-bottom flask.

- Add phosphorus oxychloride ( $\text{POCl}_3$ ) in a molar excess (e.g., 3-5 equivalents).
- Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 4 hours.
- After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring to quench the excess  $\text{POCl}_3$ .
- The solid product, **2-chloro-3,5-dinitropyridine**, will precipitate out of the aqueous solution.
- Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
- Dry the product completely. The final product is a powder with a melting point of 62-65°C.

## Synthesis Workflow

The following diagram illustrates the two-step synthesis process for **2-chloro-3,5-dinitropyridine**.



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Caption: Synthetic pathway for **2-chloro-3,5-dinitropyridine**.

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## References

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